4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide
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Overview
Description
4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrimidine ring, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with an amidine.
Synthesis of the pyrimidine ring: This often involves the condensation of a β-diketone with a guanidine derivative.
Coupling of the oxadiazole and pyrimidine rings: This step usually requires a palladium-catalyzed cross-coupling reaction.
Introduction of the benzenesulfonamide group: This can be done via a sulfonation reaction, where the sulfonamide group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, it has shown potential as an anti-infective agent, particularly against resistant strains of bacteria and viruses .
Medicine
In medicine, it is being investigated for its anti-cancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, it can inhibit the activity of certain kinases involved in cell proliferation, making it effective against cancer cells. Additionally, its ability to disrupt bacterial cell wall synthesis makes it a potent anti-infective agent .
Comparison with Similar Compounds
Similar Compounds
4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide: This compound is unique due to the presence of both the oxadiazole and pyrimidine rings, which are not commonly found together in other compounds.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may lack the pyrimidine or benzenesulfonamide groups.
Pyrimidine derivatives: These compounds contain the pyrimidine ring but may not have the oxadiazole or benzenesulfonamide groups.
Uniqueness
The combination of the oxadiazole, pyrimidine, and benzenesulfonamide groups in a single molecule provides a unique set of chemical and biological properties. This makes the compound particularly versatile and effective in various applications, from medicinal chemistry to industrial uses .
Properties
IUPAC Name |
4-[[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-17-15(10-20-11-21-17)18-23-16(24-27-18)12-4-2-1-3-5-12/h1-11H,(H2,19,25,26)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWOQAGBLMIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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